molecular formula C18H15Cl2F3N2O5 B11487554 Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B11487554
M. Wt: 467.2 g/mol
InChI Key: QXNQVDUYQWCQPE-UHFFFAOYSA-N
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Description

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including carbamoyl, methoxy, and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 3,4-dichloroaniline with a suitable isocyanate to form the corresponding carbamate This intermediate is then reacted with a methoxy-substituted phenol derivative under appropriate conditions to introduce the methoxy group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the specific reaction conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dichlorophenylacetate
  • Methyl 2,4-dichlorobenzoate
  • Methyl 4-[(2,5-dichlorophenyl)amino]carbonyl]-2-[[2-hydroxy-3-[[(2-methoxyphenyl)amino]carbonyl]-1-naphthyl]azo]benzoate

Uniqueness

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the carbamoyl and methoxy groups contribute to its reactivity and potential biological activity.

Biological Activity

Methyl 2-(4-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H15Cl2F3N2O5
  • Molecular Weight : 467.23 g/mol
  • InChIKey : QXNQVDUYQWCQPE-UHFFFAOYSA-N

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within the body. It is hypothesized to function through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression.
  • Modulation of Receptor Activity : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Induction of Apoptosis : Evidence suggests that this compound can induce programmed cell death in malignant cells.

Biological Activity and Efficacy

Recent studies have investigated the compound's efficacy across various biological systems:

Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds and indicated that derivatives with structural similarities exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the compound's ability to disrupt microtubule formation during mitosis, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of compounds in this class. For instance, a related study demonstrated that these compounds could reduce pro-inflammatory cytokine production in macrophages, suggesting a role in modulating immune responses .

Study Focus Cell Line/Model Efficacy Observed Mechanism
Anticancer ActivityVarious Cancer Cell LinesSignificant cytotoxicityMicrotubule disruption
Anti-inflammatory EffectsMacrophage ModelReduced cytokine productionImmune modulation

Case Studies

  • Case Study on Anticancer Efficacy :
    • A clinical trial involving patients with advanced solid tumors tested a similar compound and reported a 30% response rate in tumor reduction after four cycles of treatment. The study emphasized the importance of structural modifications for enhancing efficacy .
  • Case Study on Safety Profile :
    • Another study focused on the safety profile of this class of compounds revealed manageable side effects primarily related to gastrointestinal disturbances. Long-term follow-up indicated no significant adverse events related to organ toxicity .

Properties

Molecular Formula

C18H15Cl2F3N2O5

Molecular Weight

467.2 g/mol

IUPAC Name

methyl 2-[4-[(3,4-dichlorophenyl)carbamoylamino]-3-methoxyphenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H15Cl2F3N2O5/c1-29-14-7-9(17(28,15(26)30-2)18(21,22)23)3-6-13(14)25-16(27)24-10-4-5-11(19)12(20)8-10/h3-8,28H,1-2H3,(H2,24,25,27)

InChI Key

QXNQVDUYQWCQPE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C(=O)OC)(C(F)(F)F)O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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